molecular formula C7H14O3 B1209879 Isobutyl lactate CAS No. 585-24-0

Isobutyl lactate

Cat. No. B1209879
CAS RN: 585-24-0
M. Wt: 146.18 g/mol
InChI Key: WBPAQKQBUKYCJS-UHFFFAOYSA-N
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Patent
US05210296

Procedure details

The composition of matter of 1-butyl lactate is and its preparation are disclosed in Gabriel et al. U.S. Pat. No. 1,668,806 (1928). They prepared 1-butyl lactate by dehydrating 70% lactic acid with excess 1-butanol at 117° C., followed by addition of HCl catalyst, followed by refluxing and esterification with addition excess 1-butanol and drawing a 1-butanol water azeotrope overhead. Nakanishi and Tsuda (Japanese Patent JP 46/30176 [71/30176]) consider production of 1-butyl lactate by extraction of an acidified crude fermentation broth with 1-butanol, followed by esterification of the extract phase. BASF (EP 159-285) considers production of isobutyl lactate by extraction of an acidified crude fermentation broth with isobutanol, followed by esterification of the extract phase, which was then distilled in vacuum 80° C./25 mbar to give a purified isobutyl lactate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
[ 71/30176 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
1-butanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][CH2:9]C)(=[O:5])[CH:2]([CH3:4])[OH:3].[C:11](O)(=O)C(C)O.C(O)CCC>Cl.O.C(O)CCC>[C:1]([O:6][CH2:7][CH:8]([CH3:9])[CH3:11])(=[O:5])[CH:2]([CH3:4])[OH:3] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)OCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)OCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Six
Name
[ 71/30176 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)OCCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Nine
Name
1-butanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
its preparation
CUSTOM
Type
CUSTOM
Details
at 117° C.
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing
EXTRACTION
Type
EXTRACTION
Details
by extraction of
EXTRACTION
Type
EXTRACTION
Details
by extraction of
DISTILLATION
Type
DISTILLATION
Details
was then distilled in vacuum 80° C./25 mbar

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)OCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05210296

Procedure details

The composition of matter of 1-butyl lactate is and its preparation are disclosed in Gabriel et al. U.S. Pat. No. 1,668,806 (1928). They prepared 1-butyl lactate by dehydrating 70% lactic acid with excess 1-butanol at 117° C., followed by addition of HCl catalyst, followed by refluxing and esterification with addition excess 1-butanol and drawing a 1-butanol water azeotrope overhead. Nakanishi and Tsuda (Japanese Patent JP 46/30176 [71/30176]) consider production of 1-butyl lactate by extraction of an acidified crude fermentation broth with 1-butanol, followed by esterification of the extract phase. BASF (EP 159-285) considers production of isobutyl lactate by extraction of an acidified crude fermentation broth with isobutanol, followed by esterification of the extract phase, which was then distilled in vacuum 80° C./25 mbar to give a purified isobutyl lactate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
[ 71/30176 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
1-butanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][CH2:9]C)(=[O:5])[CH:2]([CH3:4])[OH:3].[C:11](O)(=O)C(C)O.C(O)CCC>Cl.O.C(O)CCC>[C:1]([O:6][CH2:7][CH:8]([CH3:9])[CH3:11])(=[O:5])[CH:2]([CH3:4])[OH:3] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)OCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)OCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Six
Name
[ 71/30176 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)OCCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Nine
Name
1-butanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
its preparation
CUSTOM
Type
CUSTOM
Details
at 117° C.
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing
EXTRACTION
Type
EXTRACTION
Details
by extraction of
EXTRACTION
Type
EXTRACTION
Details
by extraction of
DISTILLATION
Type
DISTILLATION
Details
was then distilled in vacuum 80° C./25 mbar

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)OCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.